1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane
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Overview
Description
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane is a chemical compound that features a boron-containing dioxaborolane ring attached to a propyl chain, which is further connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting pinacol with boron trihalides under controlled conditions.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain is replaced by the dioxaborolane moiety.
Formation of the Azepane Ring: The final step involves the cyclization of the intermediate compound to form the azepane ring, which can be achieved through various cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing moiety to boranes or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with various biomolecules, influencing biological pathways and processes . This property is particularly useful in medicinal chemistry, where the compound can act as a ligand or inhibitor in enzyme-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with a pyridine ring.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A more complex boron-containing compound with multiple dioxaborolane rings.
Uniqueness
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane is unique due to its combination of a dioxaborolane ring and an azepane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in organic synthesis and material science .
Properties
CAS No. |
2246652-60-6 |
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Molecular Formula |
C15H30BNO2 |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane |
InChI |
InChI=1S/C15H30BNO2/c1-14(2)15(3,4)19-16(18-14)10-9-13-17-11-7-5-6-8-12-17/h5-13H2,1-4H3 |
InChI Key |
ZLHWOGKVIXMRPR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN2CCCCCC2 |
Purity |
0 |
Origin of Product |
United States |
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